molecular formula C12H17N3O2 B8653995 N-cyclohexyl-2-amino-4-nitroaniline

N-cyclohexyl-2-amino-4-nitroaniline

Cat. No.: B8653995
M. Wt: 235.28 g/mol
InChI Key: BEZUHFDONFVJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-amino-4-nitroaniline is a nitroaromatic compound characterized by a benzene ring substituted with an amino group (-NH₂) at the 2-position, a nitro group (-NO₂) at the 4-position, and a cyclohexyl moiety attached to the amino nitrogen.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-N-cyclohexyl-4-nitrobenzene-1,2-diamine

InChI

InChI=1S/C12H17N3O2/c13-11-8-10(15(16)17)6-7-12(11)14-9-4-2-1-3-5-9/h6-9,14H,1-5,13H2

InChI Key

BEZUHFDONFVJFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituents on nitroaniline derivatives significantly influence their reactivity, solubility, and toxicity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Features Reference
N-cyclohexyl-2-amino-4-nitroaniline 2-NH₂, 4-NO₂, N-cyclohexyl C₁₂H₁₇N₃O₂ Bulky cyclohexyl group enhances steric hindrance; potential for intramolecular H-bonding N/A
4-Chloro-N-ethyl-2-nitroaniline 4-Cl, 2-NO₂, N-ethyl C₈H₉ClN₂O₂ Chlorine increases electronegativity; ethyl group reduces steric bulk
N-(4-Hydroxy-2-nitrophenyl)acetamide 4-OH, 2-NO₂, N-acetyl C₈H₈N₂O₄ Hydroxy and acetyl groups enable intermolecular H-bonding; crystallographic stability
2-Nitroaniline (o-nitroaniline) 2-NO₂, 1-NH₂ C₆H₆N₂O₂ High reactivity due to nitro-amine proximity; documented toxicity

Key Observations :

  • Steric Effects: The cyclohexyl group in this compound likely reduces solubility in polar solvents compared to smaller substituents (e.g., ethyl or acetyl) .
  • Hydrogen Bonding: Similar to N-(4-Hydroxy-2-nitrophenyl)acetamide, the amino and nitro groups in the target compound may form intramolecular hydrogen bonds, stabilizing its structure .
  • Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., in 4-Chloro-N-ethyl-2-nitroaniline) increase electrophilicity, enhancing reactivity in substitution reactions compared to the cyclohexyl derivative .

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